molecular formula C7H15NO2 B14785529 3-Amino-5-methoxycyclohexan-1-ol

3-Amino-5-methoxycyclohexan-1-ol

Cat. No.: B14785529
M. Wt: 145.20 g/mol
InChI Key: LLAGSWHSEWRART-UHFFFAOYSA-N
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Description

3-Amino-5-methoxycyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with an amino group at the third position, a methoxy group at the fifth position, and a hydroxyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-methoxycyclohexan-1-ol can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. The process may include steps such as:

  • Formation of the cyclohexane ring structure.
  • Introduction of the amino group through amination reactions.
  • Methoxylation to introduce the methoxy group.
  • Final purification steps to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methoxycyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different cyclohexane derivatives.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further utilized in different chemical processes and applications.

Scientific Research Applications

3-Amino-5-methoxycyclohexan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Amino-5-methoxycyclohexan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methylcyclohexan-1-ol: Similar structure but with a methyl group instead of a methoxy group.

    3-Amino-5-hydroxycyclohexan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-Amino-5-ethoxycyclohexan-1-ol: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

3-Amino-5-methoxycyclohexan-1-ol is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where methoxy substitution is desired for enhancing biological activity or chemical reactivity.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

3-amino-5-methoxycyclohexan-1-ol

InChI

InChI=1S/C7H15NO2/c1-10-7-3-5(8)2-6(9)4-7/h5-7,9H,2-4,8H2,1H3

InChI Key

LLAGSWHSEWRART-UHFFFAOYSA-N

Canonical SMILES

COC1CC(CC(C1)O)N

Origin of Product

United States

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